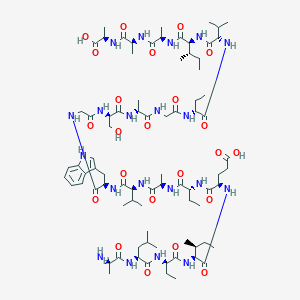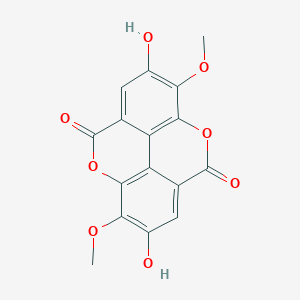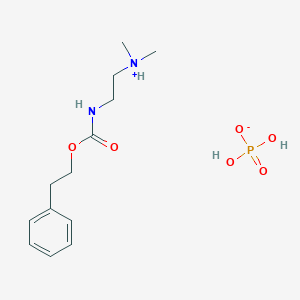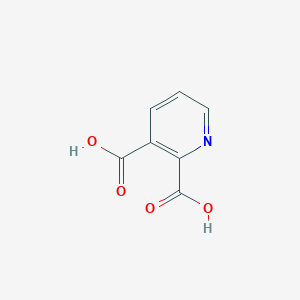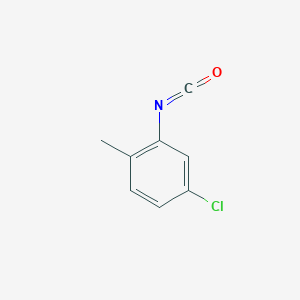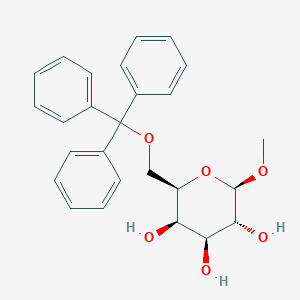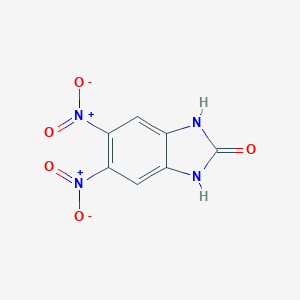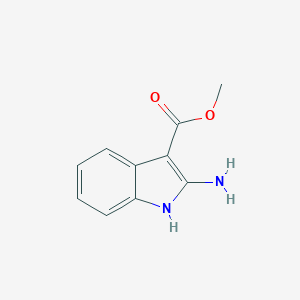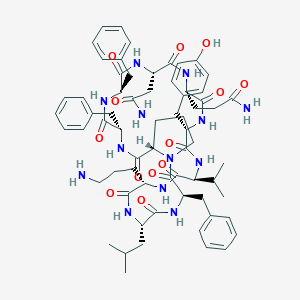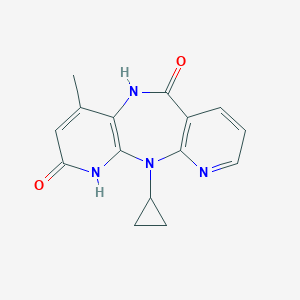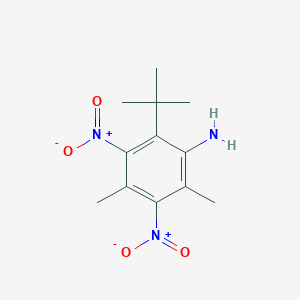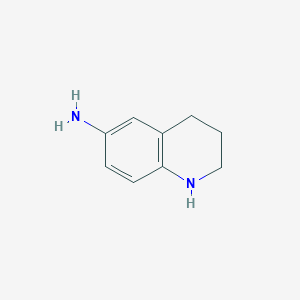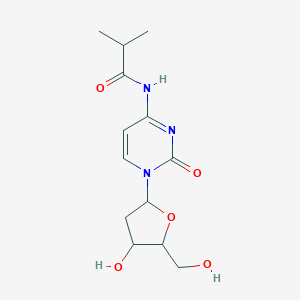
Ibu-deoxycytidine
Vue d'ensemble
Description
Ibu-deoxycytidine is a synthetic nucleoside analogue that has garnered attention for its potential applications in medicinal chemistry and therapeutic research. This compound is structurally related to deoxycytidine, a naturally occurring nucleoside, but features modifications that enhance its biological activity and stability.
Mécanisme D'action
Target of Action
Ibu-deoxycytidine, also known as Decitabine, is a nucleic acid synthesis inhibitor . Its primary target is DNA methyltransferase , an enzyme that adds a methyl group to the DNA molecule . This methylation can change the activity of a DNA segment without changing the sequence. When located in a gene promoter, DNA methylation typically acts to repress gene transcription .
Mode of Action
Decitabine incorporates into DNA strands upon replication . When DNA methyltransferases (DNMTs) such as DNMT1, are engaged to bind the DNA and to replicate the methylation to the daughter strand, DNMTs are bound to decitabine irreversibly and cannot disengage . Therefore, the action of decitabine is division-dependent, meaning the cells have to divide in order for the pharmaceutical to act .
Biochemical Pathways
Decitabine is a hypomethylating agent . It hypomethylates DNA by inhibiting DNA methyltransferase . It functions in a similar manner to azacitidine, although decitabine can only be incorporated into DNA strands while azacitidine can be incorporated into both DNA and RNA chains . The key prerequisite of the therapeutic action of these analogues is their incorporation into DNA .
Pharmacokinetics
The plasma half-life of Decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue . This provides a rationale to use an inhibitor of cytidine deaminase in combination with Decitabine .
Result of Action
Decitabine is used to treat myelodysplastic syndromes (MDS) including previously treated and untreated, de novo and secondary MDS of all French-American-British subtypes . It also has EU approval for acute myeloid leukemia (AML) . Decitabine can reactivate tumor suppressor genes silenced by aberrant DNA methylation, a frequent event in all types of cancer .
Action Environment
The action of Decitabine is influenced by several environmental factors. For instance, the presence of cytidine deaminase in the liver can inactivate Decitabine, reducing its efficacy . Additionally, the rate of cell division can impact the effectiveness of Decitabine, as the cells must divide for the drug to act . Therefore, cancer cells which divide much more rapidly than most other cells in the body will be more severely affected by Decitabine just because they replicate more .
Analyse Biochimique
Biochemical Properties
Ibu-deoxycytidine interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is deoxycytidine kinase (dCK), which is the rate-limiting enzyme that catalyzes the first phosphorylation step to form cytarabine monophosphate . The nature of these interactions is primarily enzymatic, where this compound serves as a substrate for the enzymes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that the addition of pyrimidine nucleosides can increase cell growth, leading to an elevated concentration of the product .
Molecular Mechanism
The mechanism of action of this compound is complex and involves several steps at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, it is known to interact with deoxycytidine kinase, a key enzyme in its metabolic pathway .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, it is known that the effects of similar compounds like 5-aza-2′-deoxycytidine have been studied extensively in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like deoxycytidine kinase and is part of the nucleoside salvage pathway . It can also affect metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemistry. While specific information on this compound is limited, it is known that similar compounds like deoxycytidine are mainly located in the cytoplasm in several cell types .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ibu-deoxycytidine typically involves the protection of the hydroxyl groups on the ribose moiety, followed by the introduction of the isobutyryl group. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose are protected using silyl or acyl protecting groups.
Glycosylation: The protected ribose is then glycosylated with a cytosine derivative.
Introduction of Isobutyryl Group: The isobutyryl group is introduced through an esterification reaction.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes:
Use of Catalysts: Catalysts such as Lewis acids can be employed to enhance the glycosylation step.
Controlled Reaction Conditions: Temperature, pH, and solvent choice are carefully controlled to ensure high efficiency and selectivity.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ibu-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Ibu-deoxycytidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Medicine: this compound is investigated for its potential as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Comparaison Avec Des Composés Similaires
Deoxycytidine: The natural nucleoside from which Ibu-deoxycytidine is derived.
Azacitidine: A nucleoside analogue used in the treatment of myelodysplastic syndromes.
Decitabine: Another nucleoside analogue with applications in cancer therapy.
Comparison:
Uniqueness: this compound is unique due to the presence of the isobutyryl group, which enhances its stability and biological activity compared to deoxycytidine.
Mechanism: While azacitidine and decitabine are primarily used for their hypomethylating effects, this compound’s mechanism involves direct interference with DNA replication and repair.
Propriétés
IUPAC Name |
N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5/c1-7(2)12(19)14-10-3-4-16(13(20)15-10)11-5-8(18)9(6-17)21-11/h3-4,7-9,11,17-18H,5-6H2,1-2H3,(H,14,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTIVAGPIHEWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401806 | |
| Record name | ST056931 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110522-75-3 | |
| Record name | ST056931 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)
